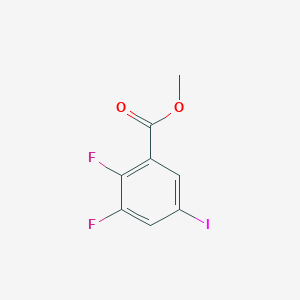

Methyl 2,3-difluoro-5-iodobenzoate

Description

Methyl 2,3-difluoro-5-iodobenzoate (CAS 1163692-49-6) is a halogenated benzoate ester with the molecular formula C₈H₅F₂IO₂ and a molar mass of 298.03 g/mol. It features fluorine substituents at the 2- and 3-positions of the benzene ring and an iodine atom at the 5-position, with a methyl ester group at the 1-position. Key physical properties include a predicted density of 1.888 ± 0.06 g/cm³ and a boiling point of 299.8 ± 40.0 °C . This compound is of interest in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the iodine substituent and the electron-withdrawing effects of the fluorine atoms.

Properties

IUPAC Name |

methyl 2,3-difluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2IO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRFFHAIWAPNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)I)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-difluoro-5-iodobenzoate can be synthesized through a multi-step process involving the introduction of fluorine and iodine atoms onto a benzoate ester. One common method involves the difluoromethylation of a benzoate precursor followed by iodination. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Coupling Reactions: Palladium-catalyzed coupling reactions are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2,3-difluoro-5-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-5-iodobenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can facilitate radiolabeling for imaging purposes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 2,3-difluoro-5-iodobenzoate primarily differ in halogen substitution patterns or ester groups. Below is a detailed comparison based on similarity scores, substituent positions, and inferred properties:

Table 1: Structural and Physical Comparison of Analogous Compounds

| CAS Number | Compound Name | Substituent Positions | Molecular Formula | Molar Mass (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 1163692-49-6 | This compound | 2-F, 3-F, 5-I | C₈H₅F₂IO₂ | 298.03 | Reference |

| 501433-14-3 | Methyl 2,6-difluoro-3-iodobenzoate | 2-F, 6-F, 3-I | C₈H₅F₂IO₂ | 298.03 | 0.98 |

| 1113050-16-0 | Methyl 2,4-difluoro-5-iodobenzoate | 2-F, 4-F, 5-I | C₈H₅F₂IO₂ | 298.03 | 0.98 |

| 1520299-34-6 | Ethyl 2,6-difluoro-3-iodobenzoate | 2-F, 6-F, 3-I, ethyl ester | C₉H₇F₂IO₂ | 312.03* | 0.94 |

| 625471-27-4 | Methyl 2-fluoro-5-iodobenzoate | 2-F, 5-I | C₈H₆FIO₂ | 280.04* | 0.94 |

*Calculated based on molecular formula differences.

Structural Differences and Implications

Substituent Positions: Methyl 2,6-difluoro-3-iodobenzoate (CAS 501433-14-3) and methyl 2,4-difluoro-5-iodobenzoate (CAS 1113050-16-0) share the same molecular formula as the target compound but differ in fluorine placement. In methyl 2-fluoro-5-iodobenzoate (CAS 625471-27-4), the absence of a second fluorine reduces electron withdrawal, which could decrease iodine’s leaving-group ability in nucleophilic aromatic substitution .

Ester Group Variation :

- Ethyl 2,6-difluoro-3-iodobenzoate (CAS 1520299-34-6) has an ethyl ester, increasing its molar mass by 14 g/mol compared to methyl analogs. This modification may enhance lipophilicity, affecting solubility in organic solvents and reaction kinetics .

Physical Property Trends

- Boiling Points : While direct data for analogs is unavailable, the target compound’s predicted boiling point (~300°C) suggests that symmetrical substitution (e.g., 2,6-difluoro) may elevate boiling points slightly due to enhanced dipole interactions.

- Density : The high density of the target compound (1.888 g/cm³) is consistent with heavy halogen substitution, though ethyl esters may exhibit lower densities due to increased molecular volume .

Biological Activity

Methyl 2,3-difluoro-5-iodobenzoate is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular imaging. This article explores its synthesis, biological mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two fluorine atoms and one iodine atom on a benzoate framework. Its synthesis typically involves a multi-step process that includes:

- Difluoromethylation : Introduction of fluorine atoms onto a benzoate precursor.

- Iodination : Subsequent iodination to achieve the desired substitution pattern.

The reaction conditions require specific reagents and catalysts to ensure high yield and purity. Industrially, continuous flow reactors are often employed for optimized production.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine atoms enhance binding affinity to enzymes or receptors, while the iodine atom facilitates radiolabeling for imaging studies. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which is crucial for its application in pharmacology and imaging.

Biological Applications

1. Radiolabeled Tracers :

this compound is utilized in the development of radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET). This application capitalizes on the compound's ability to bind to specific biological targets, allowing for visualization in vivo.

2. Antagonist Development :

Research has explored its potential as a scaffold for developing P2Y receptor antagonists. Studies indicate that modifications to the structure can yield compounds with varying affinities and biological activities against these receptors .

Case Studies and Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

- Affinity Studies : In a study assessing various analogues for P2Y receptor antagonism, this compound displayed promising results with an IC50 value indicating effective receptor binding .

- Imaging Applications : The compound's effectiveness as a radiolabeled tracer has been validated in preclinical models, demonstrating its utility in tracking biological processes non-invasively.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Fluorine Atoms | Iodine Atoms | Biological Activity |

|---|---|---|---|

| This compound | 2 | 1 | Effective as a radiolabeled tracer |

| Methyl 2,6-difluoro-3-iodobenzoate | 2 | 1 | Moderate receptor affinity |

| Methyl 2,3-difluoro-4-iodobenzoate | 2 | 1 | Potential antagonist for P2Y receptors |

The table illustrates that while other compounds share similar structural features, this compound exhibits unique biological activities due to its specific substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.